molecular formula C13H18Cl2N2S B13579311 1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride

1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride

Cat. No.: B13579311
M. Wt: 305.3 g/mol
InChI Key: OMVQZEZJOAIKFA-UHFFFAOYSA-N
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Description

1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the phenyl and methanamine groups. The general synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Phenyl Group: The thiazole ring can be further functionalized by electrophilic aromatic substitution reactions to introduce the phenyl group.

    Addition of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which may offer advantages over other similar compounds in terms of efficacy and safety.

Properties

Molecular Formula

C13H18Cl2N2S

Molecular Weight

305.3 g/mol

IUPAC Name

[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanamine;dihydrochloride

InChI

InChI=1S/C13H16N2S.2ClH/c1-3-12-15-9(2)13(16-12)11-6-4-10(8-14)5-7-11;;/h4-7H,3,8,14H2,1-2H3;2*1H

InChI Key

OMVQZEZJOAIKFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC=C(C=C2)CN)C.Cl.Cl

Origin of Product

United States

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